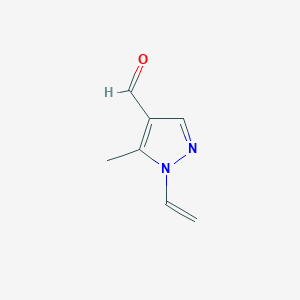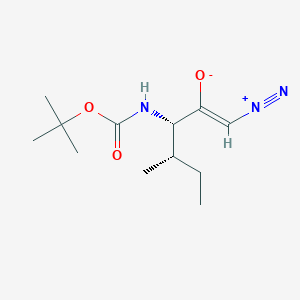
5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde (MVPC) is an organic compound that is used as an intermediate in the synthesis of various pharmaceuticals and other compounds. It is also known as 5-methylpyrazole-4-carbaldehyde and 5-methyl-1H-pyrazole-4-carbaldehyde. MVPC is a key starting material in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory drugs, antibiotics, anticonvulsants, and anti-tumor agents. The synthesis of MVPC is a complex and often time-consuming process.
Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis of Heterocycles
5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde and its derivatives play a crucial role as building blocks in the synthesis of heterocyclic compounds. These compounds have been utilized in creating pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. Their unique reactivity offers mild reaction conditions for generating a wide range of heterocycles, showcasing their significance in synthetic chemistry and dye production (Gomaa & Ali, 2020).
Organophosphorus Chemistry
In organophosphorus chemistry, the compound has been explored for understanding the stereochemical structure of functionalized organophosphorus azoles. Multinuclear NMR spectroscopy and quantum chemistry have been pivotal in studying phosphorylated N-vinylazoles, revealing insights into their Z/E isomerization and providing a reliable approach to studying these compounds (Larina, 2023).
Medicinal Chemistry
In medicinal chemistry, methyl-substituted pyrazoles, including those derived from this compound, have shown a broad spectrum of biological activities. They serve as potent scaffolds in drug development, indicating their vast applications in creating new medicinal compounds (Sharma et al., 2021).
Therapeutic Applications
Pyrazoline derivatives, including those synthesized from this compound, possess diverse therapeutic properties. They have been identified for their antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities, demonstrating the compound's versatility in contributing to various therapeutic applications (Shaaban, Mayhoub, & Farag, 2012).
Anticancer Agent Development
The Knoevenagel condensation, involving this compound, plays a significant role in developing anticancer agents. This reaction facilitates the synthesis of α, β-unsaturated ketones/carboxylic acids, crucial in generating biologically active molecules targeting various cancer-related targets (Tokala, Bora, & Shankaraiah, 2022).
Eigenschaften
IUPAC Name |
1-ethenyl-5-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-3-9-6(2)7(5-10)4-8-9/h3-5H,1H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBOKXLFAZAAKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C=C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389548 |
Source


|
| Record name | 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120841-97-6 |
Source


|
| Record name | 1-Ethenyl-5-methyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120841-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














